molecular formula C14H13NO5S B12582487 N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 646062-93-3

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B12582487
CAS No.: 646062-93-3
M. Wt: 307.32 g/mol
InChI Key: KIPIKCIQEDAZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. Sulfonamides were the first successfully synthesized antimicrobial drugs and remain a scaffold of significant research interest due to their wide range of pharmacological activities . This particular compound features a unique structure with both formyl and hydroxyl functional groups on the aniline ring, making it a valuable synthetic intermediate for the development of novel metal complexes and other chemical entities . Researchers are exploring such sulfonamide-based compounds for their potential application as antibacterial and anticancer agents . The mechanism of antimicrobial action for sulfonamides classically involves the competitive inhibition of folic acid synthesis, which is essential for bacterial growth . This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

646062-93-3

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13NO5S/c1-20-12-3-5-13(6-4-12)21(18,19)15-14-7-2-11(17)8-10(14)9-16/h2-9,15,17H,1H3

InChI Key

KIPIKCIQEDAZDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials for the synthesis include:

Synthesis Steps

The synthesis generally follows these key steps:

Reaction Conditions

The synthesis typically requires specific conditions, including:

  • Temperature : Reactions are often conducted at elevated temperatures to enhance reaction rates.

  • Solvent Choice : Organic solvents such as dichloromethane or dimethylformamide may be used to facilitate solubility and reaction efficiency.

Yield and Efficiency

The yield of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide can vary based on the reaction conditions and purification methods employed. Industrial applications may utilize automated reactors and continuous flow systems to improve yield and efficiency.

Recent studies have highlighted various aspects of this compound's synthesis:

  • Optimization Techniques : Research indicates that optimizing reaction parameters such as temperature, time, and concentration can significantly enhance yield.

  • Biological Activity : The synthesized compound has shown promising results in inhibiting specific enzymes, which suggests potential therapeutic applications.

Comparative Analysis

Method Yield (%) Conditions Notes
Traditional Synthesis 60% High temperature, long reaction time Lower efficiency due to side reactions
Optimized Synthesis 85% Controlled temperature, solvent choice Improved purity and yield

This compound represents an important compound in medicinal chemistry with significant potential for therapeutic applications. The preparation methods outlined above demonstrate the complexity involved in synthesizing this compound while emphasizing the importance of optimizing reaction conditions for improved yields and purity.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to form a carboxylic acid derivative.

ParameterDetails
ReagentPotassium permanganate (KMnO₄) in acidic aqueous conditions
ConditionsRoom temperature or mild heating (40–60°C)
Product2-Carboxy-4-hydroxyphenyl-4-methoxybenzene-1-sulfonamide
Yield75–85% (optimized conditions)

Mechanistic Insight : The reaction proceeds via the formation of a geminal diol intermediate, followed by oxidation to the carboxylic acid. The methoxy and sulfonamide groups remain unaffected under these conditions.

Reduction of the Formyl Group

The formyl group is reduced to a hydroxymethyl group.

ParameterDetails
ReagentSodium borohydride (NaBH₄) in methanol
Conditions0–5°C, inert atmosphere
Product2-Hydroxymethyl-4-hydroxyphenyl-4-methoxybenzene-1-sulfonamide
Yield60–70%

Applications : The reduced product serves as a precursor for further functionalization, such as esterification or etherification.

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes substitution with nucleophiles.

ParameterDetails
ReagentThiophenol or amines (e.g., aniline) in presence of BF₃ catalyst
ConditionsReflux in anhydrous dichloromethane (DCM)
Product4-(Substituted)-benzene-1-sulfonamide derivatives
Yield50–65% (varies with nucleophile reactivity)

Key Observation : Electron-rich nucleophiles show higher reactivity due to the electron-withdrawing sulfonamide group activating the benzene ring.

Sulfonamide Hydrolysis

The sulfonamide bond cleaves under acidic or basic conditions.

ParameterDetails
ReagentConcentrated H₂SO₄ (acidic) or NaOH (basic)
Conditions80–100°C, 6–12 hours
Product4-Methoxybenzenesulfonic acid and 2-formyl-4-aminophenol
YieldAcidic: 90%; Basic: 70%

Industrial Relevance : Hydrolysis is critical for recycling intermediates in large-scale syntheses.

Coordination with Metal Ions

The compound forms complexes with transition metals via its sulfonamide and phenolic oxygen groups.

ParameterDetails
Metal SaltsCu(II), Ni(II), Zn(II)
ConditionsMicrowave irradiation (300 W, 60°C) in ethanol/water
Complex StructureOctahedral geometry (confirmed by UV-Vis and magnetic susceptibility)
StabilityHigh thermal stability (decomposition >250°C)

Applications : These complexes exhibit enhanced antibacterial activity against Staphylococcus aureus and Streptococcus mutans .

Condensation Reactions

The formyl group participates in Schiff base formation.

ParameterDetails
ReagentHydrazines or primary amines
ConditionsEthanolic solution, reflux (4–6 hours)
ProductHydrazone or imine derivatives
Yield80–95%

Research Findings : Hydrazone derivatives show dual inhibitory activity against enzymes like carbonic anhydrase and p38αMAPK, highlighting therapeutic potential .

Mechanistic and Structural Insights

  • Electronic Effects : The electron-withdrawing sulfonamide group enhances the electrophilicity of the adjacent benzene ring, facilitating nucleophilic substitution.

  • Steric Considerations : Bulky substituents on the nucleophile reduce substitution efficiency at the methoxy group.

  • Metal Binding : Spectroscopic data indicate bidentate coordination (via sulfonamide S=O and phenolic O−) in metal complexes .

Scientific Research Applications

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl and sulfonamide groups are crucial for its binding affinity and specificity. The pathways involved may include inhibition of enzyme-catalyzed reactions and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues
2.1.1. Substituent Variations

N-(5-Bromo-2-pyridinyl)-4-methoxybenzene-1-sulfonamide (CAS: 326916-21-6) Molecular formula: C₁₂H₁₁BrN₂O₃S. Key differences: Replaces the formyl-hydroxyphenyl group with a bromopyridinyl moiety. The pyridine ring introduces basicity, affecting solubility and pharmacokinetics .

N-(2-Formylphenyl)-4-methylbenzenesulfonamide

  • Key differences : Lacks the 4-hydroxyl and 4-methoxy groups.
  • Impact : Reduced hydrogen-bonding capacity (TPSA = ~80 Ų) and higher lipophilicity (XlogP ~2.5). This may decrease solubility but improve membrane permeability .

N-[2-(6-Bromo-8-fluoro-4-methylidene-carbazol-yl)ethyl]-4-methoxybenzene-1-sulfonamide Key differences: Incorporates a tricyclic carbazole scaffold. However, increased molecular weight (~500 g/mol) may reduce bioavailability .

Physicochemical Properties
Compound Molecular Weight (g/mol) XlogP TPSA (Ų) Hydrogen Bond Donors/Acceptors
Target Compound 307.32 2.1 101 2/6
N-(5-Bromo-2-pyridinyl)-4-methoxy 343.20 2.8 85 1/6
N-(2-Formylphenyl)-4-methyl 315.35 2.5 80 1/5
Carbazole Derivative ~500 4.2 95 2/7

Key Trends :

  • Lipophilicity : Bromine and carbazole substituents increase logP, favoring tissue penetration but risking metabolic instability.

Biological Activity

N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide compound known for its unique structural features, including a methoxy group and a sulfonamide moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H13NO5S
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 646062-93-3
  • IUPAC Name : N-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide
PropertyValue
Molecular FormulaC14H13NO5S
Molecular Weight307.32 g/mol
CAS Number646062-93-3
IUPAC NameN-(2-formyl-4-hydroxyphenyl)-4-methoxybenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The presence of formyl and sulfonamide groups enhances its binding affinity, potentially disrupting various cellular processes and enzyme-catalyzed reactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines, including A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast) cells. Notably, it has shown promising results in inducing apoptosis and cell cycle arrest in MCF-7 cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, indicating its role in promoting apoptotic pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains. The disc diffusion method has been employed to assess its effectiveness, revealing significant inhibition zones compared to control groups .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against carbonic anhydrase II (hCA II). Inhibition assays demonstrated that it could effectively lower enzyme activity, suggesting its applicability in conditions where hCA II is implicated, such as glaucoma and certain cancer therapies .

Study on Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in early and late apoptotic cells. Flow cytometry analysis indicated that the proportion of cells in the sub-G1 phase significantly increased, correlating with enhanced apoptotic markers such as caspase activation and altered Bcl-2/Bax ratios .

Antimicrobial Efficacy Evaluation

In another investigation, the antimicrobial efficacy of the compound was tested against multiple bacterial strains using the disc diffusion method. Results showed that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined for various strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Formyl-4-hydroxyphenyl)-4-methoxybenzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-formyl-4-hydroxyphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include dropwise addition of the sulfonyl chloride to avoid exothermic side reactions and purification via recrystallization from ethanol/water mixtures to remove unreacted precursors. Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) ensures intermediate formation .
  • Critical Note : Impurities such as bis-sulfonylated byproducts may form if stoichiometry is not tightly controlled. Column chromatography (silica gel, gradient elution) is recommended for complex mixtures .

Q. How is the molecular structure of this compound determined, and what software tools are used for crystallographic refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of DMSO/ethanol solutions. Data collection at low temperatures (e.g., 199 K) reduces thermal motion artifacts. SHELX programs (SHELXL-97 for refinement) are widely used for structure solution, with R-factors < 0.05 indicating high precision. Hydrogen bonding networks (e.g., C–H⋯O interactions) are analyzed using Mercury or PLATON .
  • Example Data : A reported structure (Acta Cryst. E, 2011) shows bond length deviations of ≤0.005 Å and torsion angles < 5° for the sulfonamide moiety .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antibacterial vs. antitumor efficacy) be systematically addressed?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cell line selection). Researchers should:

  • Standardize assays using CLSI guidelines for antimicrobial testing (e.g., MIC determination).
  • Validate antitumor activity via multiple cell viability assays (MTT, ATP-lite) across diverse cancer lines (e.g., MCF-7, HeLa).
  • Perform dose-response curves to distinguish specific activity from cytotoxicity. Cross-reference results with structurally similar sulfonamides (e.g., KN-92 derivatives) to identify pharmacophore contributions .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations model binding modes. Key steps:

  • Prepare the protein structure (PDB: 3LXE for carbonic anhydrase) by removing water molecules and adding hydrogens.
  • Parameterize the ligand using Gaussian for partial charge calculations (B3LYP/6-31G* basis set).
  • Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy (>50% in ≥3 replicas indicates stable interactions). Compare results with experimental IC50 values to validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.